molecular formula C25H22N8O3 B2987872 2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 920349-06-0

2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2987872
CAS No.: 920349-06-0
M. Wt: 482.504
InChI Key: LEIYRIAMBVRVFD-UHFFFAOYSA-N
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Description

2-(2-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione (CAS 920349-06-0) is a chemical compound with the molecular formula C25H22N8O3 and a molecular weight of 482.49 g/mol . This benzyltriazolopyrimidine derivative is offered with a guaranteed purity of 90% or higher and is available for research applications . The compound features a complex structure that integrates a benzyl-triazolo-pyrimidine core linked to a phthalimide (isoindoline-1,3-dione) group via a piperazine-carboxamide chain . While the specific biological data for this exact compound is limited in public sources, its structural framework is significant in medicinal chemistry. Research on closely related iodobenzylpiperazine analogues, which share a similar core architecture, has demonstrated their potential as molecular imaging probes. For instance, such compounds have been developed as radioligands for Single-Photon Emission Computed Tomography (SPECT), showing high and selective uptake in melanotic melanoma tumors due to their affinity for melanin . This suggests potential research applications for this compound in the development of diagnostic agents or as a tool for studying biological mechanisms in oncology. The product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O3/c34-20(15-32-24(35)18-8-4-5-9-19(18)25(32)36)30-10-12-31(13-11-30)22-21-23(27-16-26-22)33(29-28-21)14-17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIYRIAMBVRVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O3C_{19}H_{20}N_{6}O_{3}, with a molecular weight of approximately 368.41 g/mol. Its structure incorporates a triazole ring fused with a pyrimidine moiety, linked to a piperazine group and an isoindoline derivative, which may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrimidine structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's triazole moiety is known to inhibit specific enzymes involved in cancer cell proliferation. It may also induce apoptosis in cancer cells by activating caspase pathways.
  • Case Studies : In vitro studies have shown that derivatives of triazolo[4,5-d]pyrimidine can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .

Antimicrobial Activity

Compounds similar to the one have also been evaluated for their antimicrobial properties:

  • Activity Spectrum : Research indicates that certain triazole derivatives exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.
  • Research Findings : A study reported that benzothioate derivatives showed significant antibacterial activity compared to standard antibiotics .

Neuroprotective Effects

The potential neuroprotective effects of this compound are noteworthy:

  • Adenosine Receptor Antagonism : Some studies suggest that derivatives can act as antagonists at the A2A adenosine receptor, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . This mechanism may provide therapeutic avenues for treating these conditions.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 = 6.2 μM (HCT-116)
AntimicrobialSignificant activity against pathogens
NeuroprotectiveA2A receptor antagonism

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeIC50 Value
Triazolo[4,5-d]pyrimidine DerivativeAnticancer6.2 μM
Benzothioate DerivativeAntimicrobialVaries
Piperazine-containing CompoundNeuroprotectiveNot specified

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns

The triazolo[4,5-d]pyrimidine scaffold is shared with several analogs, but substituents critically modulate pharmacological profiles. Key comparisons include:

3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
  • Structural Differences: Benzyl Substitution: 4-Fluorobenzyl vs. benzyl in the target compound. Fluorine atoms often enhance metabolic stability and binding affinity via electronegative interactions . Piperazine Attachment: A phenylpiperazine group replaces the isoindoline-dione-linked piperazine in the target.
Naftopidil (α1-Adrenoceptor Blocker)
  • Core Structure : Quinazoline (distinct from triazolo-pyrimidine).
  • Functional Groups : Piperazine moiety shared with the target compound.
  • Activity: Induces apoptosis in cancer cells via caspase-3/8 activation, independent of α1-adrenoceptor blocking .

Pharmacokinetic and Pharmacodynamic Hypotheses

  • Its electron-withdrawing nature could stabilize interactions with enzymatic pockets.
  • Piperazine vs. Phenylpiperazine : Piperazine improves water solubility, whereas phenylpiperazine may enhance affinity for serotonin or adrenergic receptors .

Comparative Data Table

Compound Name Core Structure Key Substituents Hypothesized Activity
Target Compound Triazolo[4,5-d]pyrimidine Benzyl, Piperazine, Isoindoline-dione Kinase inhibition, GPCR modulation
3-(4-Fluorobenzyl)-6-[...]pyrimidin-7-one Triazolo[4,5-d]pyrimidine 4-Fluorobenzyl, Phenylpiperazine Enhanced binding affinity
Naftopidil Quinazoline Piperazine Apoptosis induction via caspases

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